molecular formula C11H15F3N2O2 B8019882 ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B8019882
M. Wt: 264.24 g/mol
InChI Key: JFDIMDUQLJPBDT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 2-methylacetoacetate with 4-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoate: Similar in structure but with a phenoxy group instead of a pyrazole ring.

    Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate: Similar but with a butanoate ester group instead of a propanoate.

    Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Similar but with an acetate ester group instead of a propanoate.

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)10(3,4)16-6-7(2)8(15-16)11(12,13)14/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDIMDUQLJPBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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